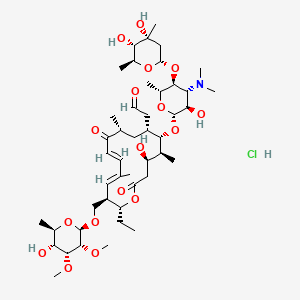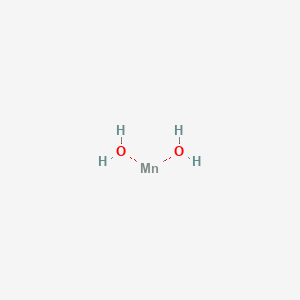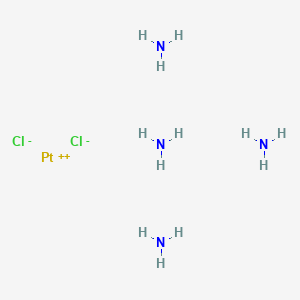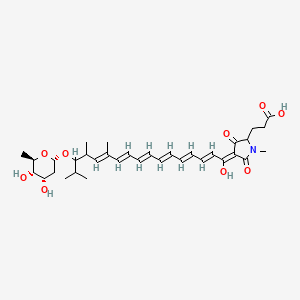
Tylosin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Macrolide antibiotic obtained from cultures of Streptomyces fradiae. The drug is effective against many microorganisms in animals but not in humans.
Aplicaciones Científicas De Investigación
Stability in Manure
Tylosin, including its major component Tylosin A, has been extensively studied for its stability in manure, specifically swine manure. A robust HPLC method was developed for determining Tylosin A in manure, revealing a half-life of less than two days under methanogenic conditions, and a variable degradation rate under aerobic conditions (Loke et al., 2000).
Impact on Anaerobic Digestion
The effects of Tylosin on anaerobic digestion, particularly in swine manure, have been explored. It was found that Tylosin's impact on manure degradation was limited, but it did alter the relative abundance of certain microbial populations in the digestion process, indicating a complex interaction with anaerobic microbial communities (Stone et al., 2009).
Ecotoxicological Impact
Research on the ecotoxicological impact of Tylosin has revealed its effects on aquatic plants like Lemna gibba and Myriophyllum spicatum. Under semi-field conditions, Tylosin was shown to not cause significant toxicity to these macrophytes, suggesting a low ecological risk in aquatic environments (Brain et al., 2005).
Sorption Characteristics
The sorption behavior of Tylosin on natural diatomaceous earth has been studied, indicating that Tylosin sorption is primarily a physisorption process with significant charge-charge interactions. This research aids in understanding how Tylosin interacts with environmental components and assists in developing strategies to mitigate its environmental impact (Stromer et al., 2018).
Photodegradation in Water
The identification of Tylosin photoreaction products in water and their detection via different methods, like ELISA and HPLC, highlights the environmental fate of Tylosin in aquatic systems. This study contributes to understanding the environmental persistence and transformation of Tylosin (Hu et al., 2008).
Effect on Microbial Communities
The impact of Tylosin on microbial communities, especially in relation to antibiotic resistance, has been a significant area of research. Studies have shown that Tylosin can influence the resistance patterns in microbial populations, which is crucial for understanding the broader implications of antibiotic use in agriculture (Hoang & Soupir, 2010).
Mutagenesis for Enhanced Production
Research on the mutagenesis of Streptomyces fradiae for hyperproduction of Tylosin provides insights into the industrial production of this antibiotic. UV and gamma irradiation were used to create mutants with increased Tylosin yield, showing potential for more efficient production methods (Khaliq et al., 2009).
Comparative Studies with Other Antibiotics
Comparative studies of Tylosin with other antibiotics, like erythromycin, in different contexts, such as bovine mastitis, provide valuable information on the efficacy and resistance patterns of Tylosin in veterinary medicine (Entorf et al., 2016).
Propiedades
Número CAS |
11032-12-5 |
|---|---|
Nombre del producto |
Tylosin hydrochloride |
Fórmula molecular |
C46H77NO17.ClH |
Peso molecular |
952.565 |
Sinónimos |
Tylosin hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)



![Benzo[a]pyrido[1',2':1,2]imidazo[4,5-c]phenazine](/img/structure/B1143916.png)
